molecular formula C16H14O2 B14191676 (2,3-Dihydro-1H-inden-1-yl)(2-hydroxyphenyl)methanone CAS No. 920508-15-2

(2,3-Dihydro-1H-inden-1-yl)(2-hydroxyphenyl)methanone

Cat. No.: B14191676
CAS No.: 920508-15-2
M. Wt: 238.28 g/mol
InChI Key: NQXDOWJJIFMGJR-UHFFFAOYSA-N
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Description

(2,3-Dihydro-1H-inden-1-yl)(2-hydroxyphenyl)methanone is an organic compound that features a unique structure combining an indanone moiety with a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-1H-inden-1-yl)(2-hydroxyphenyl)methanone typically involves the condensation of 2,3-dihydro-1H-inden-1-one with 2-hydroxybenzaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually refluxed for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-1H-inden-1-yl)(2-hydroxyphenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (2,3-Dihydro-1H-inden-1-yl)(2-hydroxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various heterocyclic compounds and can be utilized in the development of new materials with unique properties .

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It has been shown to exhibit inhibitory effects against certain bacterial and fungal strains .

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives have been investigated for their ability to interact with specific biological targets, such as enzymes and receptors, making them candidates for drug development .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique structure imparts desirable properties, such as thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of (2,3-Dihydro-1H-inden-1-yl)(2-hydroxyphenyl)methanone involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Dihydro-1H-inden-1-yl)(4-hydroxyphenyl)methanone
  • (2,3-Dihydro-1H-inden-1-yl)(3-hydroxyphenyl)methanone
  • (2,3-Dihydro-1H-inden-1-yl)(2-methoxyphenyl)methanone

Uniqueness

Compared to its analogs, (2,3-Dihydro-1H-inden-1-yl)(2-hydroxyphenyl)methanone exhibits unique properties due to the position of the hydroxy group on the phenyl ring. This positioning can influence its reactivity and interaction with biological targets, making it a compound of particular interest in various research fields .

Properties

CAS No.

920508-15-2

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

2,3-dihydro-1H-inden-1-yl-(2-hydroxyphenyl)methanone

InChI

InChI=1S/C16H14O2/c17-15-8-4-3-7-14(15)16(18)13-10-9-11-5-1-2-6-12(11)13/h1-8,13,17H,9-10H2

InChI Key

NQXDOWJJIFMGJR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C1C(=O)C3=CC=CC=C3O

Origin of Product

United States

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